N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(6-10-12(18)16-13(19)20-10)15-8-1-2-9-7(5-8)3-4-14-9/h1-5,10,14H,6H2,(H,15,17)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDLQMQGVJDLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)CC3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of indole derivatives with thiazole derivatives under specific conditions. One common method is the condensation reaction between indole-5-carboxylic acid and 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted indole or thiazole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It can be used in the production of dyes, biocides, and other chemical compounds.
Mechanism of Action
This compound is unique due to its specific structural features and potential applications. Similar compounds include other indole and thiazole derivatives, which also exhibit biological activities. the presence of both indole and thiazole rings in this compound makes it distinct and potentially more effective in certain applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s key structural analogs differ primarily in the substituents on the acetamide nitrogen and thiazole ring. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Thiazol-4-one Acetamides
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Comparison
Biological Activity
N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The compound features an indole moiety linked to a thiazole derivative through a mercapto group. The structural formula can be represented as:
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiazole and indole derivatives. The presence of both indole and thiazole rings in the compound enhances its interaction with biological targets, contributing to its cytotoxic effects.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against various pathogens.
Antibacterial Efficacy
- Inhibition of Gram-positive and Gram-negative Bacteria :
- Mechanism of Action :
Summary of Biological Activities
Q & A
Q. Q1. What is the general synthetic route for N-1H-indol-5-yl-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions starting from indole and thiazolidinone precursors. Key steps include:
- Cyclization : Formation of the 4,5-dihydro-1,3-thiazol-4-one core via reaction of thiourea derivatives with α-haloacetates under reflux conditions in acetic acid .
- Acetamide coupling : Introduction of the indole moiety via nucleophilic substitution or condensation, often using coupling agents like EDCI/HOBt in solvents such as DMF or ethanol .
- Purification : Column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) ensures >95% purity, monitored by TLC and HPLC .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can researchers optimize reaction conditions to improve yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Triethylamine or sodium acetate accelerates cyclization and coupling steps .
- Temperature control : Reflux (80–110°C) for cyclization vs. ambient temperature for coupling to prevent decomposition .
- Design of Experiments (DoE) : Statistical methods like factorial design identify critical parameters (e.g., molar ratios, reaction time) .
Basic Structural Characterization
Q. Q3. What analytical techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR verify indole protons (δ 7.2–7.8 ppm), thiazole ring protons (δ 3.1–4.3 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) .
Advanced Characterization: Resolving Spectral Contradictions
Q. Q4. How should researchers address discrepancies in NMR or MS data?
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete coupling intermediates) .
- Tautomerism analysis : The thiazole-thione equilibrium can cause peak splitting in NMR; variable-temperature NMR or DFT calculations clarify dynamic behavior .
- Isotopic labeling : N or C-labeled precursors help assign ambiguous signals .
Basic Biological Activity Screening
Q. Q5. What biological activities have been reported for this compound?
- Anticancer potential : Inhibition of kinase pathways (e.g., Bcl-2/Mcl-1) via indole-thiazole interactions, with IC values in the micromolar range .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis, particularly against Gram-positive strains .
- Enzyme inhibition : Targets include topoisomerase II and cytochrome P450 isoforms, validated via fluorometric assays .
Advanced Mechanistic Studies
Q. Q6. What methodologies are used to elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to Bcl-2/Mcl-1 proteins using software like AutoDock; validate with mutagenesis studies .
- Cellular assays : Flow cytometry (apoptosis detection) and Western blotting (protein expression analysis) .
- Enzyme kinetics : Michaelis-Menten plots to assess inhibition type (competitive/non-competitive) .
Data Contradiction Analysis
Q. Q7. How to reconcile conflicting results in biological activity studies?
- Batch variability : Compare purity (>95% vs. <90%) via HPLC; impurities like unreacted indole derivatives may skew results .
- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HEK293) to rule out cell-type-dependent effects .
- Dosage optimization : Re-evaluate IC under standardized conditions (e.g., serum-free media) .
Stability and Storage
Q. Q8. What are the optimal storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .
- Hydrolysis susceptibility : Avoid aqueous buffers at extreme pH; stability studies (pH 3–9, 37°C) confirm degradation thresholds .
Advanced SAR Studies
Q. Q9. How can structure-activity relationships (SAR) guide derivative design?
- Indole modifications : Introduce electron-withdrawing groups (e.g., nitro at C-5) to enhance binding affinity .
- Thiazole substitutions : Replace mercapto with methylthio to improve metabolic stability .
- Acetamide linker : Adjust alkyl chain length to balance lipophilicity and solubility (logP 2.5–3.5 optimal) .
Reproducibility Challenges
Q. Q10. What steps ensure reproducibility in multi-step syntheses?
- Detailed protocols : Document reaction times (±5%), solvent volumes (±2 mL), and intermediate characterization .
- Batch tracking : Use LC-MS to compare critical intermediates across batches .
- Collaborative validation : Share samples with independent labs for NMR and bioactivity cross-verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
